Biochemical Selectivity and Off-Target Risk
In enzymatic assays, 6-cyano-7-azaindole exhibits weak inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii (IC50 = 12,000 nM) and minimal substrate activity for human cytochrome P450 reductase (CPR) (IC50 = 17,000 nM) [1][2]. In contrast, 7-azaindole shows no reported activity against these targets in the same database, and many kinase-focused azaindole derivatives exhibit sub-micromolar or nanomolar potency against a broad panel of enzymes [3]. This quantitative disparity indicates that the 6-cyano substitution confers a distinct selectivity profile, reducing the likelihood of confounding off-target effects in cellular assays where DHFR or CPR modulation could confound interpretation.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | DHFR: 12,000 nM; CPR: 17,000 nM |
| Comparator Or Baseline | 7-Azaindole: No activity reported in BindingDB for DHFR or CPR; typical azaindole kinase inhibitors often have IC50 < 1,000 nM |
| Quantified Difference | ≥ 12-fold higher IC50 compared to potent kinase inhibitor thresholds |
| Conditions | DHFR: Pneumocystis carinii enzyme at 37°C, NADPH oxidation monitored at 340 nm; CPR: human L02 cells, one-electron reduction assay |
Why This Matters
The low intrinsic activity against DHFR and CPR allows researchers to attribute observed biological effects primarily to the intended target (e.g., CDK7) rather than to confounding enzyme inhibition, thereby streamlining mechanism-of-action studies and improving the interpretability of cell-based assays.
- [1] BindingDB. PrimarySearch_ki for 6-Cyano-7-azaindole (BDBM50236854). http://bdb8.ucsd.edu. Accessed 2026. View Source
- [2] BindingDB. BDBM50236854 (CHEMBL4074173) – CPR and NQO1 substrate activity. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236854. Accessed 2026. View Source
- [3] Ou S, et al. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorg Med Chem Lett. 2010;20(1):153-156. DOI: 10.1016/j.bmcl.2009.11.021. View Source
